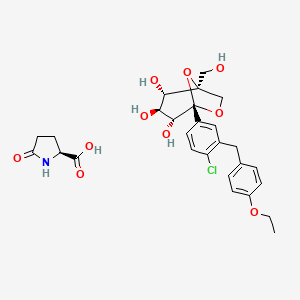

Febuxostat Acyl Glucuronide

Vue d'ensemble

Description

Le fébustat acyl glucuronide est un métabolite du fébustat, un inhibiteur sélectif non purique de la xanthine oxydase. Le fébustat est principalement utilisé pour gérer l’hyperuricémie chronique chez les patients atteints de goutte . La forme acyl glucuronide est produite par la conjugaison du fébustat avec l’acide glucuronique, un processus médié par les enzymes uridine diphosphate glucuronosyltransférases .

Mécanisme D'action

Le principal mécanisme d’action du fébustat acyl glucuronide implique sa formation et son élimination ultérieure de l’organisme. La conjugaison avec l’acide glucuronique améliore la solubilité du fébustat, facilitant son excrétion par les reins . La forme acyl glucuronide peut également interagir avec les macromolécules biologiques par des réactions de transacylation, influençant potentiellement la pharmacocinétique et la pharmacodynamie du fébustat .

Composés similaires :

Allopurinol acyl glucuronide : Un autre métabolite inhibiteur de la xanthine oxydase.

Diclofénac acyl glucuronide : Un métabolite d’un anti-inflammatoire non stéroïdien.

Ibuprofène acyl glucuronide : Un métabolite courant d’un analgésique et anti-inflammatoire.

Unicité : Le fébustat acyl glucuronide est unique en raison de son inhibition sélective de la xanthine oxydase et de sa structure non purique. Contrairement aux analogues de la purine tels que l’allopurinol, le fébustat et ses métabolites n’interfèrent pas avec le métabolisme de la purine, réduisant ainsi le risque de certains effets secondaires .

Analyse Biochimique

Biochemical Properties

Febuxostat Acyl Glucuronide interacts with the enzyme xanthine oxidase (XO), inhibiting its activity . This interaction is crucial in the biochemical reaction that reduces the production of uric acid .

Cellular Effects

The effects of this compound on cells are primarily related to its role in reducing uric acid production . By inhibiting XO, it influences cellular metabolism, particularly purine metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of XO . This inhibition prevents the oxidation of hypoxanthine and xanthine to uric acid, thereby reducing uric acid levels .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings are related to its role in reducing uric acid levels

Metabolic Pathways

This compound is involved in the metabolic pathway of purine metabolism . It interacts with the enzyme XO, a key enzyme in this pathway .

Transport and Distribution

This compound is likely distributed within cells and tissues via standard metabolic processes

Méthodes De Préparation

Voies synthétiques et conditions de réaction : La synthèse du fébustat acyl glucuronide implique la conjugaison enzymatique du fébustat avec l’acide glucuronique. Cette réaction est généralement catalysée par des enzymes uridine diphosphate glucuronosyltransférases telles que l’UGT1A1, l’UGT1A3, l’UGT1A9 et l’UGT2B7 . Les conditions de réaction comprennent généralement un milieu aqueux à pH et à température physiologiques pour faciliter l’activité enzymatique.

Méthodes de production industrielle : La production industrielle de fébustat acyl glucuronide suit des processus enzymatiques similaires, mais à plus grande échelle. Le processus implique l’utilisation de bioréacteurs pour maintenir des conditions optimales d’activité enzymatique, assurant une conversion efficace du fébustat en sa forme acyl glucuronide. Le produit est ensuite purifié à l’aide de techniques chromatographiques pour obtenir la pureté et la concentration souhaitées .

Analyse Des Réactions Chimiques

Types de réactions : Le fébustat acyl glucuronide subit principalement des réactions d’hydrolyse et de transacylation. L’hydrolyse peut conduire à la dégradation du conjugué glucuronide, libérant le composé parent, le fébustat, et l’acide glucuronique .

Réactifs et conditions courants :

Hydrolyse : Se produit généralement dans les milieux aqueux, souvent catalysée par des enzymes telles que la β-glucuronidase.

Transacylation : Implique une attaque nucléophile par des macromolécules biologiques, conduisant au transfert du groupe acyle du glucuronide au nucléophile.

Principaux produits :

Hydrolyse : Produit du fébustat et de l’acide glucuronique.

Transacylation : Se traduit par la formation de macromolécules acylées et d’acide glucuronique libre.

4. Applications de la recherche scientifique

Le fébustat acyl glucuronide a plusieurs applications dans la recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier les processus de glucuronidation et la stabilité des acyl glucuronides.

Biologie : Investigué pour son rôle dans le métabolisme des médicaments et les interactions potentielles avec les macromolécules biologiques.

Médecine : Exploré pour ses propriétés pharmacocinétiques et ses implications potentielles dans les interactions médicamenteuses.

Applications De Recherche Scientifique

Febuxostat Acyl Glucuronide has several applications in scientific research:

Chemistry: Used as a model compound to study glucuronidation processes and the stability of acyl glucuronides.

Biology: Investigated for its role in drug metabolism and potential interactions with biological macromolecules.

Medicine: Explored for its pharmacokinetic properties and potential implications in drug-drug interactions.

Comparaison Avec Des Composés Similaires

Allopurinol Acyl Glucuronide: Another xanthine oxidase inhibitor metabolite.

Diclofenac Acyl Glucuronide: A nonsteroidal anti-inflammatory drug metabolite.

Ibuprofen Acyl Glucuronide: A common analgesic and anti-inflammatory drug metabolite.

Uniqueness: Febuxostat Acyl Glucuronide is unique due to its selective inhibition of xanthine oxidase and its non-purine structure. Unlike purine analogs such as Allopurinol, Febuxostat and its metabolites do not interfere with purine metabolism, reducing the risk of certain side effects .

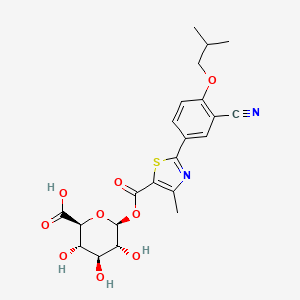

Propriétés

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[2-[3-cyano-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O9S/c1-9(2)8-31-13-5-4-11(6-12(13)7-23)19-24-10(3)18(34-19)21(30)33-22-16(27)14(25)15(26)17(32-22)20(28)29/h4-6,9,14-17,22,25-27H,8H2,1-3H3,(H,28,29)/t14-,15-,16+,17-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRXRMGPMLDOOKN-FVMGUFKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC(=C(C=C2)OCC(C)C)C#N)C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC(=N1)C2=CC(=C(C=C2)OCC(C)C)C#N)C(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30747779 | |

| Record name | 1-O-{2-[3-Cyano-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carbonyl}-beta-D-glucopyranuronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30747779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

492.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1351692-92-6 | |

| Record name | 1-O-{2-[3-Cyano-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carbonyl}-beta-D-glucopyranuronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30747779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the significance of Febuxostat acyl glucuronide in the metabolism of Febuxostat?

A1: this compound is a major metabolite of Febuxostat, a drug used to treat gout. Research indicates that after a single oral dose of radiolabeled Febuxostat, this compound constitutes a significant portion of the administered dose found in excreta. [] This suggests that glucuronidation, a common metabolic pathway in the liver, plays a key role in the elimination of Febuxostat from the body. [] Understanding the metabolic fate of Febuxostat helps researchers assess its pharmacokinetic profile and potential drug interactions.

Q2: How does the metabolic profile of Febuxostat in plasma differ from that observed in excreta?

A2: While this compound represents a major metabolite in excreta, plasma analysis at 4 hours post-dose reveals that unchanged Febuxostat still accounts for the majority of the drug present. [] This suggests that while glucuronidation contributes significantly to overall Febuxostat elimination, the parent drug itself remains the predominant form circulating in the bloodstream within the initial hours after administration. This information is crucial for understanding the active drug form reaching target tissues and its potential for pharmacological activity.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[8-[4-(benzylamino)piperidin-1-yl]sulfonyl-8-azabicyclo[3.2.1]octan-3-yl]-6-chloro-2-oxo-1,3-dihydroindole-5-carboxamide](/img/structure/B607355.png)

![2-methyl-N-[4-[(2S)-2-(2-morpholin-4-ylethyl)piperidin-1-yl]sulfonylphenyl]-5-(trifluoromethyl)pyrazole-3-carboxamide](/img/structure/B607361.png)